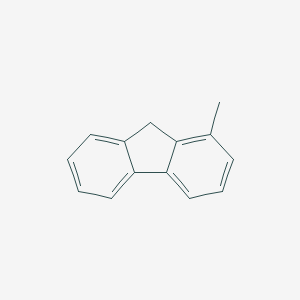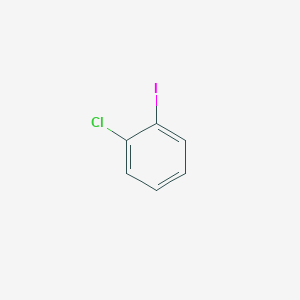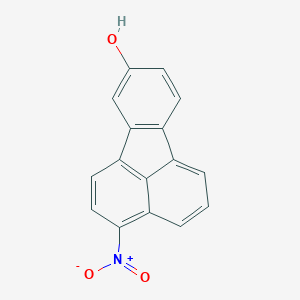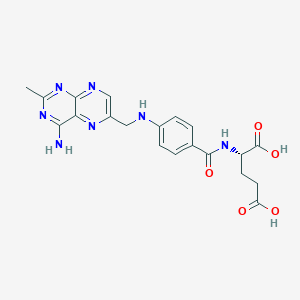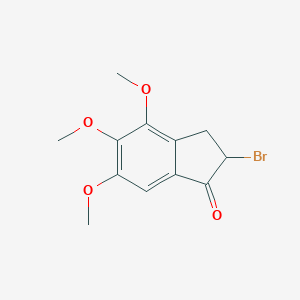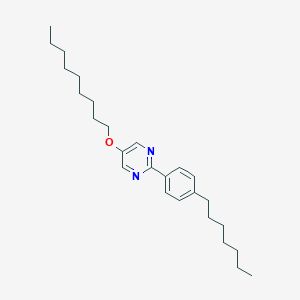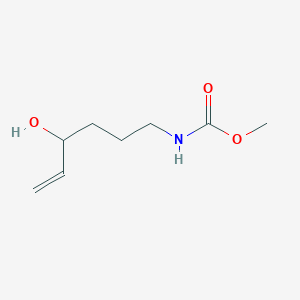
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine, also known as CPX-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine works by inhibiting the activity of GGT, which is involved in the metabolism of glutathione (GSH), a major antioxidant in the body. By inhibiting GGT, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine increases the levels of GSH in cells, which in turn reduces oxidative stress and protects cells from damage. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it may be effective in cancer treatment.
Effets Biochimiques Et Physiologiques
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include increased levels of GSH, reduced oxidative stress, and decreased tumor growth in cancer models. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in lab experiments is its specificity for GGT, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine's relatively recent discovery means that there is still much to be learned about its properties and potential side effects. Additionally, the complex synthesis method and high cost of production may limit its use in some lab settings.
Orientations Futures
There are many potential future directions for research on S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine for different therapeutic applications. Other future directions may include investigating the potential of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in combination with other drugs or therapies, as well as exploring its effects on other cellular processes beyond GGT inhibition. Overall, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine shows great promise as a novel therapeutic agent with potential applications in cancer treatment and neurodegenerative diseases.
Méthodes De Synthèse
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine is synthesized using a multi-step process that involves the reaction of L-cysteine with 2,5-dioxopyrrolidin-1-yl-methanol, followed by the addition of 2,5-dioxopyrrolidin-1-yl acetic acid. The final product is obtained by purification through chromatography.
Applications De Recherche Scientifique
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment and neurodegenerative diseases. Its ability to inhibit the activity of the enzyme γ-glutamyl transpeptidase (GGT) has been of particular interest in cancer research, as GGT is overexpressed in many types of cancer cells and is involved in tumor progression and drug resistance. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
Numéro CAS |
124505-88-0 |
|---|---|
Nom du produit |
S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine |
Formule moléculaire |
C13H15N3O7S |
Poids moléculaire |
357.34 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15N3O7S/c14-7(13(21)22)4-24-8-3-11(19)16(12(8)20)6-23-5-15-9(17)1-2-10(15)18/h1-2,7-8H,3-6,14H2,(H,21,22)/t7-,8?/m0/s1 |
Clé InChI |
MLTCQJFYIWQLJL-JAMMHHFISA-N |
SMILES isomérique |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SC[C@@H](C(=O)O)N |
SMILES |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N |
SMILES canonique |
C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N |
Synonymes |
Cys-Mal S-(bismaleimidoethyl ether)cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



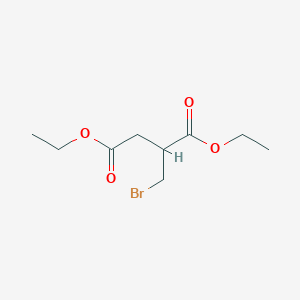
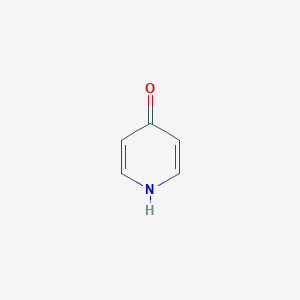
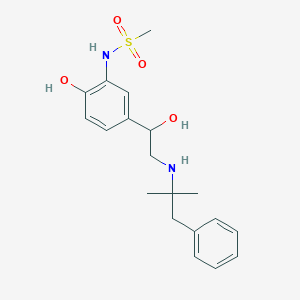
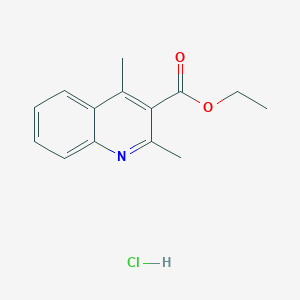
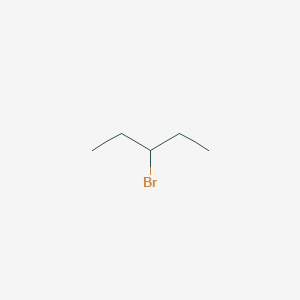
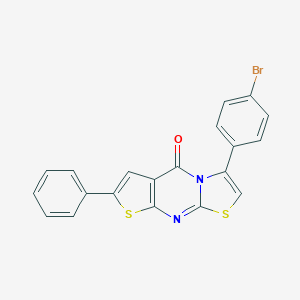
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
